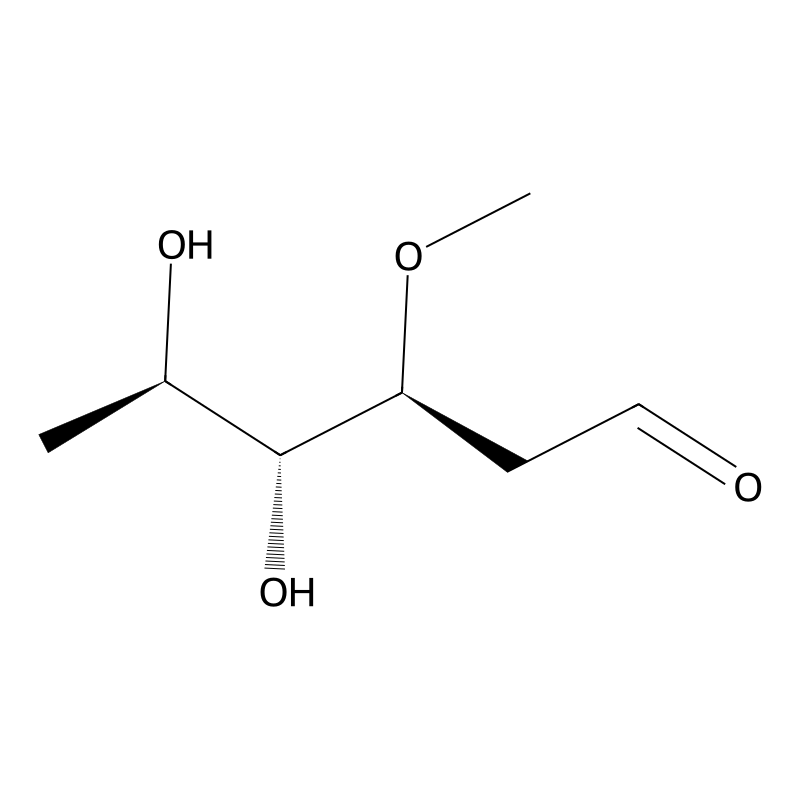

D-Cymarose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-Cymarose is a 2,6-dideoxy-3-O-methyl-D-ribo-hexose, a sugar component that is structurally characterized by the absence of hydroxyl groups at specific positions on the hexose ring. This compound is notable for its presence in various glycosides and has been identified as a structural component of certain cardiac glycosides, which are compounds known for their medicinal properties, particularly in treating heart conditions . D-Cymarose is derived from the hydrolysis of glycosides and is often isolated from natural sources such as plants in the genus Cynanchum .

D-Cymarose exhibits significant biological activity, particularly as a component of cardiac glycosides. These compounds are known to influence cardiac contractility and are used therapeutically to manage heart failure and arrhythmias. The presence of D-cymarose in these glycosides contributes to their pharmacological effects by enhancing the bioavailability and efficacy of the active aglycone . Additionally, studies suggest that D-cymarose may have potential antibacterial properties due to its structural characteristics .

The synthesis of D-cymarose can be achieved through several methods:

- Natural Extraction: It can be isolated from plant sources through hydrolysis of glycosides.

- Chemical Synthesis: Laboratory synthesis often involves starting from simpler sugars or their derivatives. For instance, D-cymarose can be synthesized from methylated derivatives of ribo-hexoses through a series of methylation and deoxygenation reactions .

- Enzymatic Methods: Enzymes such as glycosyltransferases can be employed to synthesize D-cymarose from appropriate sugar donors and acceptors.

D-Cymarose has various applications in both pharmaceutical and research settings:

- Pharmaceuticals: As a component of cardiac glycosides, it plays a crucial role in developing medications for heart diseases.

- Research: It serves as a model compound for studying sugar chemistry and the synthesis of complex carbohydrates.

- Natural Products: D-cymarose is also investigated for its potential health benefits in herbal medicine formulations.

Interaction studies involving D-cymarose primarily focus on its role within glycosides and how it affects the pharmacokinetics and pharmacodynamics of these compounds. Research indicates that D-cymarose enhances the solubility and stability of cardiac glycosides, which may lead to improved therapeutic outcomes . Additionally, studies on its interactions with enzymes involved in carbohydrate metabolism provide insights into its biological significance.

D-Cymarose shares structural similarities with several other dideoxy sugars. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Variose | 2,6-dideoxy-3-O-methyl-D-ribo-hexose | Found in the antibiotic variamycin; similar structure but different biological roles. |

| D-digitoxose | 2-deoxy-D-ribo-hexose | A common component in digitalis glycosides; more hydroxyl groups than D-cymarose. |

| D-galactose | An epimer of glucose | More hydroxyl groups; widely found in nature; involved in various metabolic pathways. |

| L-rhamnose | A methylated deoxy sugar | Commonly found in plant polysaccharides; different stereochemistry compared to D-cymarose. |

D-Cymarose's uniqueness lies in its specific methylation pattern and lack of certain hydroxyl groups, making it an important structural unit within specific glycosidic compounds while influencing their biological activities differently compared to similar sugars .

Phytochemical Distribution in Asclepiadaceae Family

D-Cymarose represents a highly specialized dideoxyhexose derivative that has been extensively documented throughout the Asclepiadaceae family, where it serves as a critical structural component of various cardiac glycosides and steroidal compounds [1] [5]. This 2,6-dideoxy-3-O-methyl-D-ribo-hexose exhibits remarkable structural diversity in its glycosidic configurations and linkage patterns across different genera within this botanical family [3] [4]. The compound's distribution pattern reflects the evolutionary specialization of Asclepiadaceae species in producing complex cardiac glycosides that incorporate multiple rare sugar units, including D-cymarose as both terminal and internal components of oligosaccharide chains [7] [19].

Research investigations have revealed that D-cymarose occurs predominantly in both pyranose and furanose forms, though the pyranose configuration appears more prevalent in natural sources [20]. The sugar's unique structural characteristics, particularly the absence of hydroxyl groups at positions 2 and 6 combined with the methoxy substitution at position 3, contribute significantly to the enhanced lipophilicity and biological activity of the parent glycosides [16] [36]. Within the Asclepiadaceae family, D-cymarose demonstrates considerable stereochemical diversity, appearing in both D- and L-configurations, often within the same glycoside molecule as optically isomeric pairs [3] [8].

| Species | Plant Part | Glycoside Type | D-Cymarose Configuration |

|---|---|---|---|

| Cynanchum caudatum | Root | Steroidal glycosides | β-D-cymaropyranose |

| Cynanchum wilfordii | Root | Pregnane glycosides | α-L-cymaropyranose/β-D-cymaropyranose |

| Cynanchum auriculatum | Root | Steroidal glycosides | α-L-cymaropyranose/β-D-cymaropyranose |

| Cynanchum taihangense | Root | Seco-pregnane glycosides | β-D-cymaropyranose |

| Cynanchum africanum | Whole plant | Cardiac glycosides | D- and L-cymarose pair |

| Cynanchum otophyllum | Rhizome | C21-steroidal glycosides | α-L-cymaropyranose/β-D-cymaropyranose |

| Hoya carnosa | Stem | Oligosaccharides | β-cymaropyranose |

| Vincetoxicum glaucescens | Whole plant | Cardiac glycosides | L-cymarose |

| Vincetoxicum atratum | Whole plant | Cardiac glycosides | L-cymarose |

Cynanchum spp. (C. caudatum, C. wilfordii)

Cynanchum caudatum has emerged as a particularly rich source of D-cymarose-containing compounds, with extensive phytochemical investigations revealing the presence of multiple steroidal glycosides incorporating this specialized sugar [1] [5]. The root tissues of C. caudatum contain predominantly β-D-cymaropyranose units that are typically linked through 1→4 glycosidic bonds to form complex oligosaccharide chains attached to various steroid aglycones [4] [19]. Detailed structural elucidation studies have demonstrated that these glycosides often contain D-cymarose as both terminal and internal sugar residues, contributing to the remarkable structural complexity observed in this species [9] [19].

Cynanchum wilfordii represents another significant source of D-cymarose-containing metabolites, particularly notable for its production of pregnane glycosides with diverse sugar chain compositions [21] [23]. The species demonstrates exceptional capability in producing glycosides containing both α-L-cymaropyranose and β-D-cymaropyranose configurations within the same molecule, reflecting sophisticated enzymatic machinery for stereoselective glycoside formation [8] [21]. Phytochemical analyses of C. wilfordii roots have identified numerous compounds where D-cymarose units occupy specific positions within oligosaccharide chains, often linked to diginose, oleandrose, and glucose residues through precise 1→4 linkages [4] [21].

The biosynthetic capabilities of C. wilfordii extend to the production of compounds containing optically isomeric D- and L-cymarose pairs, a unique structural feature that has been documented in several isolated glycosides [3] [10]. This phenomenon suggests the presence of specialized enzymatic systems capable of producing both enantiomeric forms of cymarose and incorporating them into the same glycoside molecule [3] [8]. Nuclear magnetic resonance studies have confirmed the stereochemical assignments of these cymarose units through detailed analysis of coupling patterns and chemical shift values [21] [37].

Hoya carnosa & Vincetoxicum glaucescens

Hoya carnosa presents a distinctive profile in D-cymarose distribution, primarily characterized by the occurrence of oligosaccharides rather than traditional cardiac glycosides [34]. The stem tissues of H. carnosa contain specialized oligosaccharides incorporating β-cymaropyranose units linked in specific sequences with other deoxy sugars including oleandrose and allopyranose derivatives [34]. Structural characterization studies have revealed compounds such as 6-deoxy-3-O-methyl-β-allopyranosyl(1→4)-β-cymaropyranosyl(1→4)-β-cymaropyranosyl(1→4)-β-cymaronic acid δ-lactone, demonstrating the sophisticated biosynthetic machinery present in this species [34].

The unique aspect of D-cymarose occurrence in H. carnosa lies in its incorporation into oligosaccharide lactones rather than traditional steroid glycosides, suggesting alternative biosynthetic pathways for sugar utilization [34]. These compounds represent some of the few naturally occurring cymarose-containing metabolites that lack steroid aglycones, providing insights into the broader metabolic fate of this specialized sugar [1] [34]. The structural diversity observed in H. carnosa oligosaccharides indicates sophisticated enzymatic control over glycosidic bond formation and sugar sequence determination [34].

Vincetoxicum glaucescens exhibits a contrasting pattern of D-cymarose distribution, with predominant occurrence of L-cymarose rather than the D-enantiomer [8] [35]. This species demonstrates the production of cardiac glycosides containing L-cymarose units, often in combination with other specialized sugars including digitoxose and oleandrose [8] [35]. The stereochemical preference for L-cymarose in V. glaucescens suggests the presence of enantiomer-specific biosynthetic enzymes, contrasting with the mixed D/L patterns observed in Cynanchum species [8] [35].

Phytochemical investigations of V. glaucescens have revealed the presence of phenanthroindolizidine alkaloids alongside the cymarose-containing glycosides, indicating complex secondary metabolic networks within this species [35]. The co-occurrence of these structurally diverse compound classes suggests coordinated biosynthetic regulation and potential metabolic crosstalk between different specialized pathways [35]. The specific occurrence of L-cymarose in this genus provides valuable insights into the evolutionary diversification of sugar biosynthetic pathways within the Asclepiadaceae family [8] [35].

Biogenetic Relationships to Cardiac Glycosides

Role in Cardenolide Assembly

D-Cymarose plays a fundamental structural role in cardenolide assembly, serving as a critical determinant of both biological activity and pharmacokinetic properties of cardiac glycosides [11] [16] [30]. The integration of D-cymarose into cardenolide structures occurs through specific glycosidic attachment to the C-3 position of the steroid aglycone, creating compounds with enhanced stability and modified solubility characteristics [11] [26] [36]. Research has demonstrated that the presence of D-cymarose residues significantly influences the conformational flexibility of the glycosidic linkage, which directly correlates with the biological potency of the resulting cardenolides [31] [32].

The structural contribution of D-cymarose to cardenolide assembly extends beyond simple glycosidic attachment, as this sugar unit modulates the overall three-dimensional architecture of the cardiac glycoside molecule [16] [31]. Studies utilizing nuclear magnetic resonance spectroscopy and molecular modeling have revealed that the 3-O-methyl substitution of D-cymarose creates a hydrophobic patch that enhances interaction with membrane-bound target proteins [16] [31]. This structural feature contributes to the characteristic "closing and locking" mechanism observed in cardiac glycoside-enzyme interactions, where the sugar moiety prevents dissociation of the glycoside from its binding site [16].

The biosynthetic incorporation of D-cymarose into cardenolide structures follows specific sequential patterns that reflect the evolutionary optimization of these metabolic pathways [26] [30]. Analysis of naturally occurring cardenolides reveals that D-cymarose typically occupies specific positions within oligosaccharide chains, often serving as the terminal sugar in disaccharide or trisaccharide sequences [4] [7] [26]. The positional specificity of D-cymarose incorporation suggests the existence of dedicated glycosyltransferases with strict substrate and acceptor specificities [26] [38].

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Sugar Type | 2,6-dideoxy-3-O-methyl hexose | Enhances lipophilicity |

| Attachment Position | C-3 of steroid aglycone | Critical for biological activity |

| Hydroxyl Groups | Absent at C-2 and C-6 | Increases stability |

| Methoxy Group Position | C-3 position | Modifies polarity |

| Ring System | Pyranose form predominant | Determines conformation |

| Anomeric Configuration | β-configuration common | Affects enzyme recognition |

| Linkage Type | Glycosidic bond | Enables sugar chain formation |

| Terminal/Internal Position | Can be terminal or internal | Influences pharmacokinetics |

Enzymatic Methylation Mechanisms for 3-O-Methylation

The biosynthetic formation of D-cymarose requires sophisticated enzymatic methylation mechanisms specifically targeting the 3-hydroxyl position of the precursor dideoxyhexose [17] [18] [42]. Current understanding of these methylation processes indicates the involvement of S-adenosyl-L-methionine-dependent O-methyltransferases that exhibit strict regiospecificity for the C-3 position [15] [17] [18]. These enzymes belong to the broader family of plant O-methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor and typically contain conserved PSPG motifs essential for substrate recognition and catalytic activity [38] [42].

Research on related plant methyltransferase systems has revealed that 3-O-methylation reactions typically proceed through base-assisted mechanisms involving specific active site residues [17] [18]. The enzymatic methylation of cymarose precursors likely involves similar mechanistic features, including the formation of a ternary complex between the enzyme, S-adenosyl-L-methionine, and the sugar substrate [17] [25]. Structural studies of analogous methyltransferases have demonstrated the importance of aromatic residues in creating a hydrophobic environment that stabilizes the methyl transfer transition state [25] [42].

The temporal regulation of 3-O-methylation in D-cymarose biosynthesis appears to be closely coordinated with other steps in cardiac glycoside assembly [38] [39] [42]. Evidence suggests that methylation may occur either on free sugar intermediates or on sugar units already incorporated into growing oligosaccharide chains [27] [38]. This flexibility in methylation timing provides biosynthetic versatility and may contribute to the structural diversity observed in D-cymarose-containing natural products [38] [40].

The specificity determinants for 3-O-methylation in cymarose biosynthesis likely involve multiple enzyme-substrate interaction points that ensure accurate regioselective methylation [42]. Comparative analysis of plant O-methyltransferase sequences reveals conserved motifs that are essential for recognizing the specific hydroxylation pattern of dideoxyhexose substrates [17] [42]. The evolution of these enzymatic systems appears to have been driven by the need to create structurally diverse sugar components that enhance the biological activity of cardiac glycosides [38] [39].

XLogP3

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types